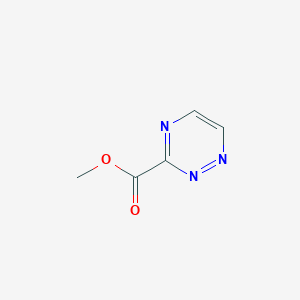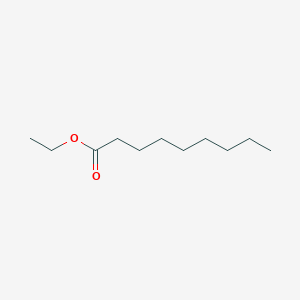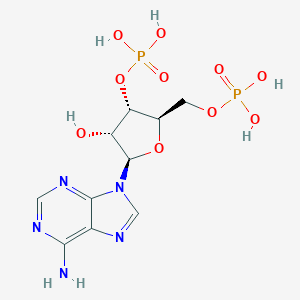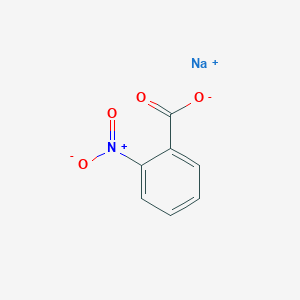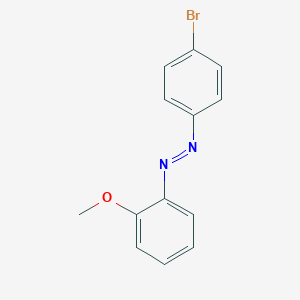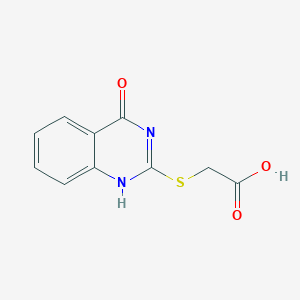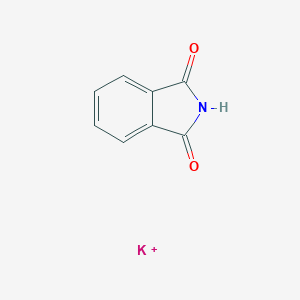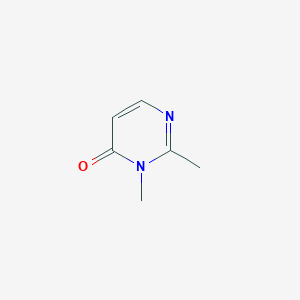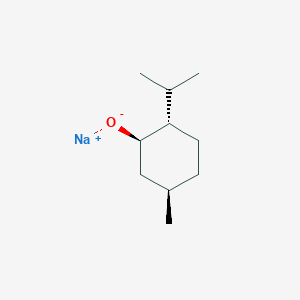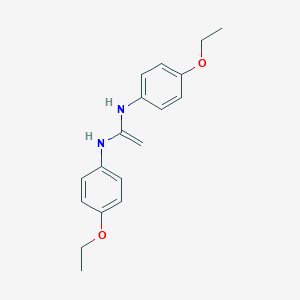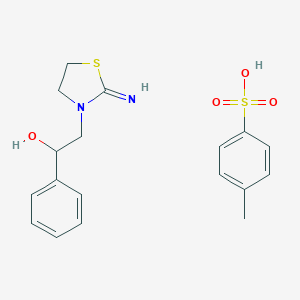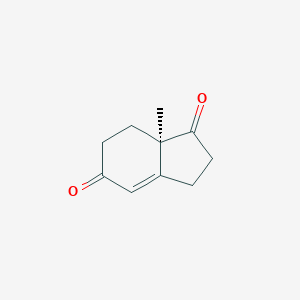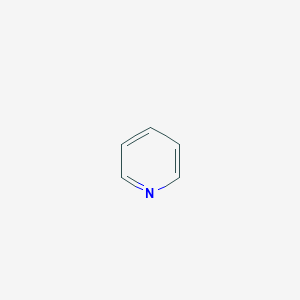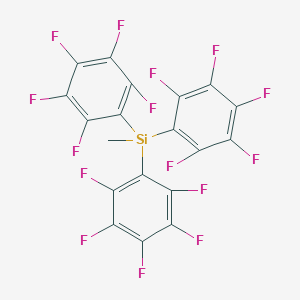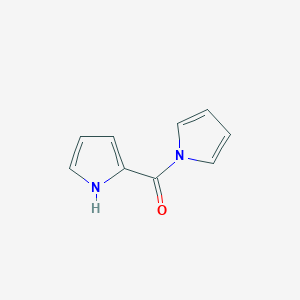
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications.
Wirkmechanismus
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. The inhibition of GSK-3β has been shown to promote cell survival, reduce inflammation, and improve cognitive function.
Biochemische Und Physiologische Effekte
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been shown to have various biochemical and physiological effects. Inhibition of GSK-3β by (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been linked to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has also been shown to reduce inflammation by inhibiting the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. However, (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the use of (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone in scientific research. One potential application is in the development of novel therapeutics for cancer and neurodegenerative diseases. (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has also been shown to have potential as a tool for studying the role of GSK-3β in various signaling pathways. Further research is needed to fully understand the potential of (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone in these and other applications.
Synthesemethoden
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone can be synthesized using various methods, including the reaction of 2-pyrrolecarboxaldehyde with methylamine and subsequent condensation with pyrrole. Another method involves the reaction of 2-pyrrolecarboxaldehyde with pyrrole in the presence of a base. Both methods have been reported to yield (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone in good yields.
Wissenschaftliche Forschungsanwendungen
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been used in various scientific studies, including the development of novel therapeutics for cancer and neurodegenerative diseases. (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various signaling pathways. Inhibition of GSK-3β has been linked to the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Eigenschaften
CAS-Nummer |
16168-90-4 |
|---|---|
Produktname |
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone |
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
pyrrol-1-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C9H8N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h1-7,10H |
InChI-Schlüssel |
SNMDHTBJDJZUJO-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C(=O)C2=CC=CN2 |
Kanonische SMILES |
C1=CN(C=C1)C(=O)C2=CC=CN2 |
Synonyme |
1H-Pyrrole,1-(1H-pyrrol-2-ylcarbonyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



